molecular formula C22H29NO2 B10772417 Cifea

Cifea

Cat. No.: B10772417
M. Wt: 339.5 g/mol
InChI Key: MMMAALHYEKMNHU-UHFFFAOYSA-N
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Description

Cyclohexylmethyl-indenofurane-ethylacetamide, commonly referred to as CIFEA, is a synthetic organic compound. It is known for its unique structure, which includes a cyclohexylmethyl group attached to an indenofurane moiety, and an ethylacetamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclohexylmethyl-indenofurane-ethylacetamide involves multiple steps, starting with the preparation of the indenofurane core. This is typically achieved through a cyclization reaction involving appropriate precursors. The cyclohexylmethyl group is then introduced via a Friedel-Crafts alkylation reaction. Finally, the ethylacetamide group is attached through an amidation reaction using ethylamine and acetic anhydride under controlled conditions .

Industrial Production Methods

Industrial production of cyclohexylmethyl-indenofurane-ethylacetamide follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and reaction time. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Cyclohexylmethyl-indenofurane-ethylacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Substituted amides.

Scientific Research Applications

Cyclohexylmethyl-indenofurane-ethylacetamide has a wide range of applications in scientific research:

Mechanism of Action

Cyclohexylmethyl-indenofurane-ethylacetamide exerts its effects primarily through its interaction with melatonin receptors, specifically the MT2 receptor. As an agonist, it binds to these receptors, mimicking the action of melatonin and influencing various physiological processes such as sleep-wake cycles and circadian rhythms. The binding of the compound to the receptor activates downstream signaling pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Cyclohexylmethyl-indenofurane-ethylacetamide can be compared with other melatonin receptor agonists such as ramelteon and tasimelteon. While all these compounds share the ability to modulate melatonin receptors, cyclohexylmethyl-indenofurane-ethylacetamide is unique due to its specific chemical structure, which may confer distinct pharmacokinetic and pharmacodynamic properties .

List of Similar Compounds

Properties

Molecular Formula

C22H29NO2

Molecular Weight

339.5 g/mol

IUPAC Name

N-[2-[7-(cyclohexylmethyl)-2,6-dihydro-1H-cyclopenta[e][1]benzofuran-8-yl]ethyl]acetamide

InChI

InChI=1S/C22H29NO2/c1-15(24)23-11-9-19-18(13-16-5-3-2-4-6-16)14-17-7-8-21-20(22(17)19)10-12-25-21/h7-8,16H,2-6,9-14H2,1H3,(H,23,24)

InChI Key

MMMAALHYEKMNHU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCCC1=C(CC2=C1C3=C(C=C2)OCC3)CC4CCCCC4

Origin of Product

United States

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